molecular formula C5H10N2O2 B3056059 Ethyl 3,3-diaminoacrylate CAS No. 68572-18-9

Ethyl 3,3-diaminoacrylate

Cat. No.: B3056059
CAS No.: 68572-18-9
M. Wt: 130.15 g/mol
InChI Key: OTXUVKAMHLAIAS-UHFFFAOYSA-N
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Description

Ethyl 3,3-diaminoacrylate is an organic compound with the molecular formula C5H10N2O2. It is an ester derivative of 3,3-diaminoacrylic acid. This compound is of interest due to its unique structure, which includes two amino groups attached to the same carbon atom, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-diaminoacrylate can be synthesized through the cyclocondensation of aromatic o-halo ketones and o-halo nitriles with this compound. This reaction involves the replacement of the aromatic halogen by the α-carbon atom of the enediamine, while the amino group of the enediamine is bound by the α-carbon atom of the ketone or nitrile group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-diaminoacrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aromatic o-halo ketones, o-halo nitriles, and various electrophiles. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound include pyridopyrimidines, condensed azines, and dihydropyridines .

Scientific Research Applications

Ethyl 3,3-diaminoacrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3,3-diaminoacrylate involves its ability to participate in cyclocondensation reactions. The α-carbon atom of the enediamine replaces the aromatic halogen, and the amino group forms a bond with the carbonyl or nitrile carbon atom of the aromatic dielectrophile . This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diaminoacrylic Acid: The parent compound of ethyl 3,3-diaminoacrylate, which lacks the ester group.

    Ethyl 2-aminoacrylate: A similar compound with only one amino group attached to the carbon atom.

    Ethyl 3-aminoacrylate: Another related compound with a different substitution pattern on the acrylate moiety.

Uniqueness

This compound is unique due to the presence of two amino groups on the same carbon atom, which imparts distinct reactivity and versatility in organic synthesis. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate for the synthesis of various heterocyclic compounds .

Properties

IUPAC Name

ethyl 3,3-diaminoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h3H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXUVKAMHLAIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500328
Record name Ethyl 3,3-diaminoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68572-18-9
Record name Ethyl 3,3-diaminoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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